Adamantane-1,4-diol

Overview

Description

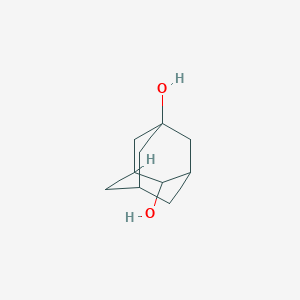

Adamantane-1,4-diol is an adamantanol . Adamantane, the base structure of Adamantane-1,4-diol, is a tricyclic alkane with a diamondoid structure . It is comprised of three chair cyclohexane rings . The carbon atoms are of two types: the six methylene groups and the four methine carbons .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .Molecular Structure Analysis

Adamantane has a diamond-like structure . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The adamantane cation undergoes an ultrafast internal conversion to the ground (doublet) state (on a time scale of 10–100 fs depending on initial excitation energy) which can be followed by a fast fragmentation, predominantly H loss .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

Adamantane shows unique thermal stability . It is characterized by a high degree of symmetry . Adamantane is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .Scientific Research Applications

Medicinal Chemistry

Adamantane derivatives, including Adamantane-1,4-diol, have diverse applications in the field of medicinal chemistry . Their unique structural, biological, and stimulus-responsive properties make them suitable for various therapeutic applications .

Catalyst Development

Adamantane derivatives are also used in catalyst development . Their unique stability and reactivity make them ideal for creating catalysts that can facilitate various chemical reactions .

Nanomaterials

In the field of nanomaterials, adamantane derivatives are used due to their unique structural properties . They can be used to create nanostructures with specific properties, making them suitable for various applications in nanotechnology .

Synthesis of Substituted Adamantanes

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates . Adamantane-1,4-diol can be used as a starting material for these syntheses .

Nonlinear Optical (NLO) Properties

Organic adamantane derivatives or inorganic adamantane-type compounds exhibit strong nonlinear optical (NLO) properties . They can be used for second-harmonic generation (SHG) or highly-directed white-light generation (WLG), depending on their respective crystalline or amorphous nature .

Light Conversion Devices

Compounds with increased inhomogeneity, like those found in adamantane-type clusters, form a conceptually new basis for their use in light conversion devices . Adamantane-1,4-diol could potentially be used in the synthesis of these compounds .

Safety and Hazards

Future Directions

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Mechanism of Action

Target of Action

Adamantane-1,4-diol, like other adamantane derivatives, is known to interact with various targets. One such target is the Camphor 5-monooxygenase . This enzyme is found in Pseudomonas putida, a bacterium, and plays a crucial role in the metabolism of camphor . .

Mode of Action

The mode of action of adamantane derivatives is complex and can vary depending on the specific derivative and target. For instance, amantadine, an adamantane derivative, is known to block the viral E protein ion channel, leading to impaired viral propagation . It also down-regulates the protease Cathepsin L due to the increase of lysosomal pH, resulting in impaired viral entry and replication

Biochemical Pathways

Adamantane derivatives have been found to affect various biochemical pathways. The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

Adamantane and its derivatives are known for their hydrophobic nature, which can influence their absorption, distribution, metabolism, and excretion (adme) properties . The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma .

Result of Action

Adamantane derivatives have been found to disrupt various enzymes, showcasing a wide array of therapeutic activities . These include anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, and antidiabetic effects .

Action Environment

The action of Adamantane-1,4-diol, like other adamantane derivatives, can be influenced by environmental factors. For instance, the hydrophobic nature of adamantane allows it to anchor in the lipid bilayer of liposomes, which has promising applications in the field of targeted drug delivery and surface recognition . This suggests that the lipid environment can significantly influence the action, efficacy, and stability of adamantane derivatives.

properties

IUPAC Name |

adamantane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,11-12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKWRHADVIQZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401245 | |

| Record name | adamantane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantane-1,4-diol | |

CAS RN |

20098-16-2 | |

| Record name | adamantane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is currently known about the pharmacokinetics of adamantane-1,4-diol?

A1: Research indicates that there are significant interspecies differences in the pharmacokinetics of adamantane-1,4-diol. [, ] This means that the way this metabolite is absorbed, distributed, metabolized, and eliminated from the body varies significantly between species, including rats, rabbits, and humans. This information is crucial for understanding how the effects of kemantane might differ across species.

Q2: Why are interspecies differences in pharmacokinetics important?

A2: Interspecies differences in pharmacokinetics can significantly impact the translation of drug effects from animal models to humans. [, ] A drug or metabolite might be quickly eliminated in one species, leading to low exposure and minimal effects, while accumulating to higher levels in another species, potentially causing toxicity. Therefore, understanding these differences is crucial for extrapolating preclinical data and designing safe and effective human clinical trials.

Q3: Are there any analytical methods available for studying adamantane-1,4-diol?

A3: While the provided abstracts don't delve into specific methods for adamantane-1,4-diol analysis, one study mentions developing and validating a GC-FID method for quantifying impurities in kemantane drug substance. [] This suggests that similar gas chromatography techniques, potentially coupled with mass spectrometry, could be employed to detect and quantify adamantane-1,4-diol in biological samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.